

Spectroscopic and Mechanistic Insights into Acanthoside B: A Technical Guide

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Compound of Interest

Compound Name: Acanthoside B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Acanthoside B**, a lignan glycoside with noteworthy anti-inflammatory properties. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data

Acanthoside B, with the molecular formula $C_{28}H_{36}O_{13}$ and a molecular weight of 580.6 g/mol, has been characterized using various spectroscopic techniques. The data presented here has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for the structural elucidation of natural products. While a complete, publicly available dataset of all NMR correlations for **Acanthoside B** is not readily found in a single source, the following represents a compilation of reported data and typical chemical shift ranges for similar lignan glycosides.

Table 1: 1H NMR Spectroscopic Data for **Acanthoside B** (CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone Moiety			
H-2, H-6	~6.70	s	
H-7	~4.70	d	
H-8	~3.10	m	
H-7'	~4.20	m	
H-8'	~2.90	m	
H-9a, H-9b	~3.85, ~3.60	m	
H-9'a, H-9'b	~3.80, ~3.55	m	
OCH ₃	~3.80	s	
Glucose Moiety			
H-1"	~4.90	d	~7.5
H-2" - H-6"	3.20 - 3.90	m	

Table 2: ¹³C NMR Spectroscopic Data for **Acanthoside B** (CD₃OD)[1]

Position	Chemical Shift (δ , ppm)
Aglycone Moiety	
C-1	~135.0
C-2, C-6	~105.0
C-3, C-5	~154.0
C-4	~139.0
C-7	~87.0
C-8	~55.0
C-1'	~133.0
C-2', C-6'	~105.0
C-3', C-5'	~154.0
C-4'	~136.0
C-7'	~73.0
C-8'	~52.0
C-9, C-9'	~72.0
OCH ₃	~57.0
Glucose Moiety	
C-1"	~103.0
C-2"	~75.0
C-3"	~78.0
C-4"	~71.5
C-5"	~78.5
C-6"	~62.5

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for **Acanthoside B**

Ionization Mode	$[M+H]^+$ (m/z)	$[M+Na]^+$ (m/z)	Key Fragment Ions (m/z)
ESI	581.2156	603.1975	419 ($[M+H]-162$, loss of glucose), 387, 235, 181

The fragmentation pattern typically shows an initial loss of the glucose moiety (162 Da).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for lignans like **Acanthoside B**.

NMR Spectroscopy

Sample Preparation: **Acanthoside B** is typically dissolved in deuterated methanol (CD_3OD) for NMR analysis.

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for 1H NMR and 100 MHz or higher for ^{13}C NMR.

1D NMR (1H and ^{13}C): Standard pulse programs are used for the acquisition of 1H and ^{13}C NMR spectra.

2D NMR (COSY, HSQC, HMBC):

- **COSY (Correlation Spectroscopy):** Used to identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton correlations (2-3 bonds), which is essential for assembling the molecular structure.

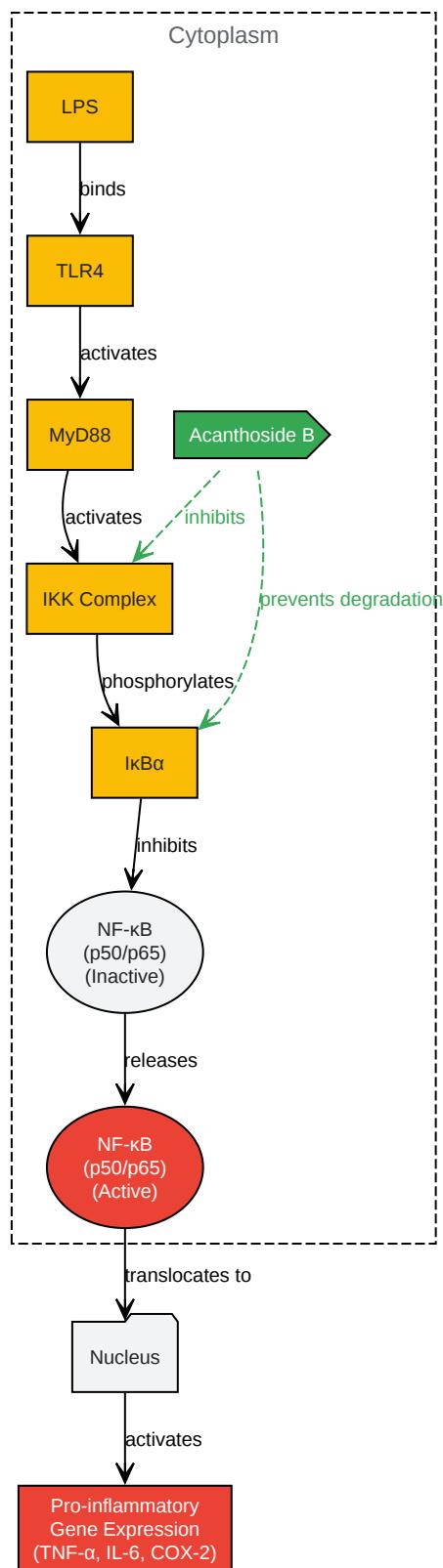
Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information.

Anti-Inflammatory Signaling Pathway

Acanthoside B has demonstrated anti-inflammatory effects, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

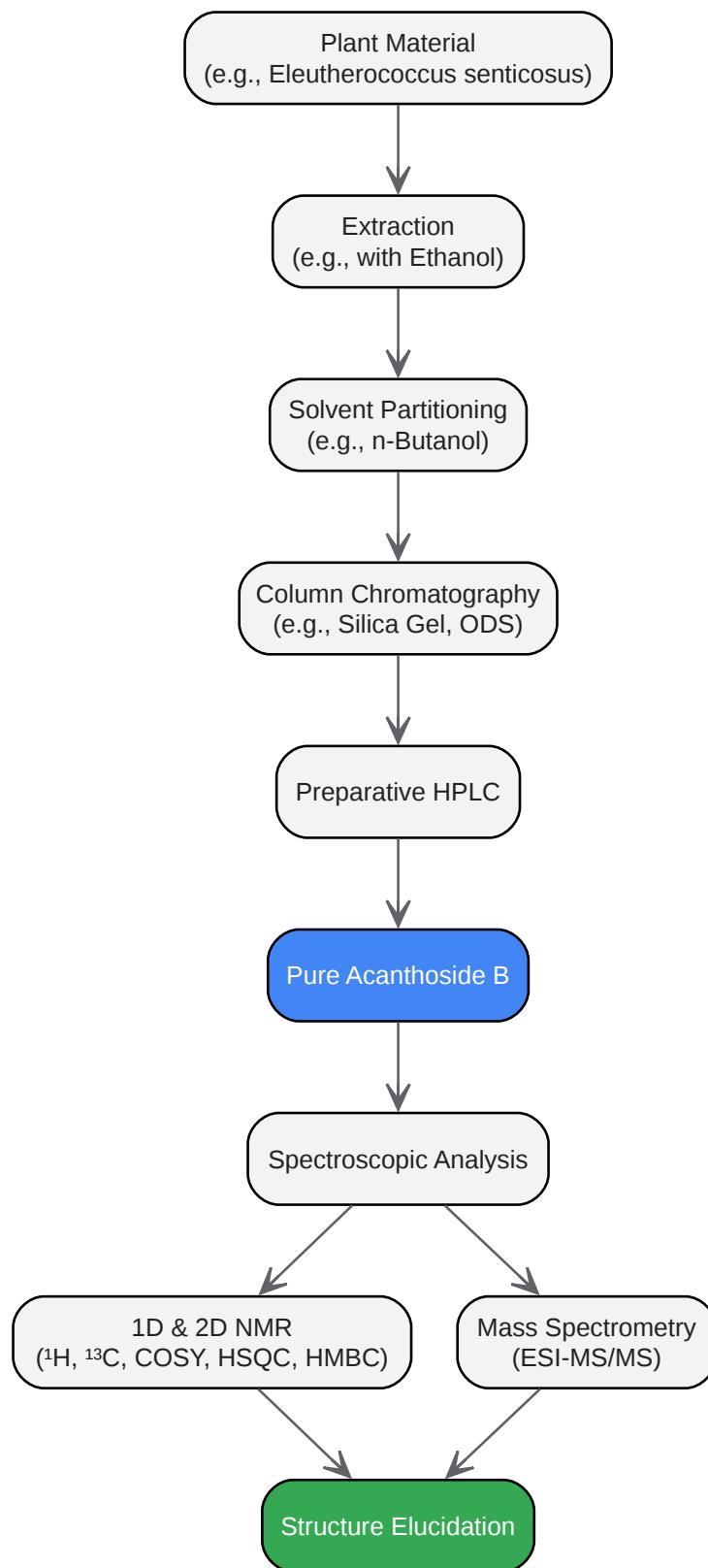


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Caption: Proposed inhibitory mechanism of **Acanthoside B** on the NF-κB signaling pathway.

Experimental Workflow

The general workflow for the isolation and characterization of **Acanthoside B** from a plant source, such as *Eleutherococcus senticosus*, is outlined below.



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Caption: General workflow for the isolation and structural elucidation of **Acanthoside B**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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